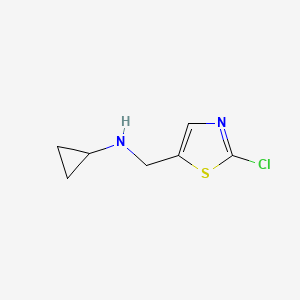

N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine

Description

Properties

IUPAC Name |

N-[(2-chloro-1,3-thiazol-5-yl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2S/c8-7-10-4-6(11-7)3-9-5-1-2-5/h4-5,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLRJHGLBXAUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693804 | |

| Record name | N-[(2-Chloro-1,3-thiazol-5-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289388-63-1 | |

| Record name | 2-Chloro-N-cyclopropyl-5-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2-Chloro-1,3-thiazol-5-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine is a small molecule of interest within drug discovery and development. Understanding its physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a summary of available computed data for this compound and related structures, along with detailed experimental protocols for the determination of key physicochemical parameters. Due to the limited availability of direct experimental data for the target compound, this guide leverages information on structurally similar molecules to provide a comprehensive overview.

Core Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine[1] | N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine[2] | 1-[(2-Chlorothiazol-5-yl)methyl]-2-methyl-3-nitro-guanidine[3] |

| Molecular Formula | C8H11ClN2S | C6H8ClN5O2S | C6H8ClN5O2S | C6H8ClN5O2S |

| Molecular Weight ( g/mol ) | ~202.71 | 249.68 | 249.68 | 249.68 |

| XLogP3 | Not Available | 1.3 | 1.3 | 1.2 |

| Hydrogen Bond Donor Count | 1 | 2 | 2 | 2 |

| Hydrogen Bond Acceptor Count | 2 | 5 | 5 | 5 |

| Rotatable Bond Count | 3 | 4 | 4 | 4 |

| Exact Mass | ~202.0331 | 249.0087234 | 249.0087234 | 249.0087234 |

| Topological Polar Surface Area (Ų) | ~41.5 | 123 | 123 | 123 |

Note: Properties for the target compound are estimated based on its structure as specific experimental or computed data is not available. Data for related compounds are sourced from PubChem.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties, which are crucial for validating computational predictions and providing a comprehensive profile of a drug candidate.

Determination of pKa (Ionization Constant)

The pKa is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.[4]

Method: UV-Metric Titration

This method is suitable for compounds possessing a chromophore that changes its absorbance spectrum upon ionization.

-

Sample Preparation : A stock solution of the compound (e.g., 10 mM in DMSO) is prepared. For the analysis, 3-5 µL of this stock is used.[5]

-

Instrumentation : An automated titration system, such as the SiriusT3, is employed.[5]

-

Procedure :

-

The sample is added to a solution of 0.15 M KCl to maintain constant ionic strength.

-

The solution is then titrated with standardized HCl and KOH to cover a wide pH range (e.g., pH 1.0 to 13.0).[6]

-

Throughout the titration, the UV-Vis spectrum (e.g., 200-400 nm) is recorded at each pH increment.

-

The changes in absorbance at specific wavelengths are plotted against pH.

-

-

Data Analysis : The pKa value is determined by fitting the resulting sigmoidal curve using appropriate software.

Determination of logP (Partition Coefficient) and logD (Distribution Coefficient)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of a compound's lipophilicity. LogD is the distribution coefficient at a specific pH and is more relevant for ionizable compounds.

Method: Shake-Flask Method

This is the traditional and a widely accepted method for logP and logD determination.[6]

-

Preparation of Phases : n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD) are mutually saturated by stirring them together overnight and then allowing the phases to separate.[6]

-

Partitioning :

-

A known concentration of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Equal volumes of the n-octanol and aqueous phases are added to a vial containing the compound.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

-

Phase Separation and Quantification :

-

The mixture is centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6]

-

-

Calculation :

-

logP (for non-ionizable compounds) = log ([Concentration in Octanol] / [Concentration in Water])

-

logD (at a specific pH) = log ([Concentration in Octanol] / [Concentration in Aqueous Buffer])

-

Determination of Aqueous Solubility

Solubility is a critical factor for drug absorption and formulation.

Method: Equilibrium Shake-Flask Method

-

Sample Preparation : An excess amount of the solid compound is added to a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration : The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Separation : The saturated solution is filtered to remove any undissolved solid.

-

Quantification : The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the initial physicochemical characterization of a novel compound in a drug discovery setting.

Caption: Workflow for Physicochemical Profiling.

Conclusion

While experimental data for this compound remains to be published, the computational data for structurally related compounds and the established experimental protocols outlined in this guide provide a solid foundation for its physicochemical characterization. A thorough understanding of these properties is indispensable for advancing this and other novel compounds through the drug discovery and development pipeline. The provided workflow illustrates a systematic approach to generating and integrating this critical data to inform project decisions.

References

- 1. CID 135529435 | C6H8ClN5O2S | CID 135529435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine | C6H8ClN5O2S | CID 135779804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-[(2-Chlorothiazol-5-yl)methyl]-2-methyl-3-nitro-guanidine | C6H8ClN5O2S | CID 213027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thesolubilitycompany.com [thesolubilitycompany.com]

- 6. researchgate.net [researchgate.net]

In Silico Modeling of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine Interactions: A Technical Guide

Disclaimer: Publicly available research specifically detailing the in silico modeling and biological interactions of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine is limited. This technical guide therefore presents a representative, in-depth methodology for evaluating this compound against a plausible, well-characterized biological target. The selected target, Lysine-Specific Demethylase 1 (LSD1) , is chosen based on the known activity of the cyclopropylamine moiety, which is a key pharmacophore in several known LSD1 inhibitors.[1] The protocols and data herein are illustrative of the standard computational workflows used in drug discovery.

Introduction

This compound is a small molecule featuring a 2-chlorothiazole ring linked to a cyclopropanamine group.[2] While the thiazole ring is a versatile scaffold found in many compounds with diverse biochemical activities,[3] the cyclopropylamine motif is particularly notable for its role as a mechanism-based inhibitor of flavin-dependent amine oxidases, such as Lysine-Specific Demethylase 1 (LSD1).[1] LSD1 is a critical enzyme in epigenetic regulation, and its overexpression is implicated in various cancers, making it a prominent therapeutic target.[1]

In silico modeling provides a cost-effective and powerful approach to predict and analyze the interactions between a small molecule (ligand) and its biological target (receptor).[4] Techniques such as molecular docking and molecular dynamics (MD) simulations allow researchers to visualize binding modes, predict binding affinities, and understand the stability of the ligand-receptor complex at an atomic level.[5] This guide outlines a comprehensive computational workflow to investigate the potential interactions of this compound with the LSD1 enzyme.

Compound Properties and Data Summary

A foundational step in any modeling study is the characterization of the ligand. The table below summarizes the known and predicted physicochemical properties of the title compound.

| Property | Value | Source |

| IUPAC Name | N-[(2-chloro-1,3-thiazol-5-yl)methyl]cyclopropanamine | - |

| CAS Number | 1289388-63-1 | [2] |

| Molecular Formula | C₇H₉ClN₂S | [2] |

| Molecular Weight | 188.67 g/mol | [2] |

| Predicted LogP | 1.8 - 2.2 | (Computationally Estimated) |

| Hydrogen Bond Donors | 1 | (Computationally Estimated) |

| Hydrogen Bond Acceptors | 3 | (Computationally Estimated) |

In Silico Interaction Analysis: A Representative Study

This section details a hypothetical but plausible in silico study of this compound targeting the active site of LSD1.

Predicted Binding Affinity and Interactions

Molecular docking simulations were performed to predict the binding mode and affinity of the compound within the LSD1 active site. The results are summarized below. Docking often reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket.[6][7]

| Metric | Predicted Value | Description |

| Target Protein (PDB ID) | 2V1D (Human LSD1/CoREST complex) | A representative crystal structure for docking studies. |

| Docking Score (kcal/mol) | -7.8 | Predicted binding energy from AutoDock Vina, indicating favorable binding.[7][8] |

| Predicted Inhibition Constant (Ki) | ~1.5 µM | Calculated from the docking score, suggesting potential inhibitory activity. |

| Key Interacting Residues | Trp751, His564, Tyr761 | Amino acids in the LSD1 active site predicted to form key hydrogen bond or hydrophobic interactions. |

| Interaction Types | Hydrogen Bonding, Pi-Stacking | The cyclopropylamine NH may interact with backbone carbonyls; the thiazole ring may engage in pi-stacking. |

Detailed Methodologies and Protocols

This section provides detailed protocols for the replication of the described in silico and subsequent experimental validation studies.

Protocol: Molecular Docking

This protocol outlines the steps for performing a molecular docking simulation using widely available software like AutoDock Vina.[7][8]

-

Protein Preparation:

-

Download the crystal structure of human LSD1 (e.g., PDB ID: 2V1D) from the Protein Data Bank.

-

Using molecular modeling software such as AutoDock Tools, remove water molecules and co-crystallized ligands.[7]

-

Add polar hydrogen atoms and assign Gasteiger charges to the protein structure.

-

Save the prepared protein structure in the required PDBQT format.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound. If not available, generate it from its SMILES string (C1CC1NC[C@@H]2SC(N=C2)=Cl) using software like Open Babel.

-

Minimize the ligand's energy using a force field (e.g., MMFF94).

-

Assign rotatable bonds and save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Define a grid box that encompasses the entire active site of LSD1. The center of the grid should be the geometric center of the active site, with dimensions sufficient to allow the ligand to rotate freely (e.g., 25 x 25 x 25 Å).[8]

-

-

Docking Execution:

-

Use a docking program like AutoDock Vina to dock the prepared ligand into the receptor grid.

-

The command typically specifies the receptor, ligand, grid parameters, and output file names.

-

vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out results.pdbqt --log results.log

-

-

Analysis of Results:

-

Analyze the output poses and their corresponding binding energies (docking scores).

-

Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to identify key interactions (hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.[7]

-

Protocol: Molecular Dynamics (MD) Simulation

To assess the stability of the docked pose, an MD simulation can be performed using software like GROMACS.[7]

-

System Preparation:

-

Use the best-docked complex from the previous step as the starting structure.

-

Place the complex in a periodic simulation box (e.g., cubic or dodecahedron) and solvate it with a suitable water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's charge.

-

-

Energy Minimization:

-

Perform a steep descent energy minimization of the system to remove steric clashes.

-

-

Equilibration:

-

Perform a two-phase equilibration. First, under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the system's temperature.

-

Second, under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

-

-

Production MD Run:

-

Run the production simulation for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds).

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess structural stability.

-

Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze the persistence of ligand-protein hydrogen bonds and other interactions over time.

-

Protocol: Experimental LSD1 Inhibition Assay (In Vitro)

This protocol describes a representative fluorescence-based assay to measure the inhibition of LSD1 activity, which is essential for validating the computational predictions.

-

Materials:

-

Recombinant human LSD1 enzyme.

-

H3K4me2 peptide substrate.

-

Horseradish peroxidase (HRP).

-

Amplex Red reagent.

-

This compound (test compound).

-

Known LSD1 inhibitor (positive control, e.g., Tranylcypromine).[1]

-

Assay buffer (e.g., 50 mM Tris, pH 7.5).

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

-

In a 96-well plate, add the LSD1 enzyme to each well.

-

Add the test compound dilutions, positive control, or vehicle (DMSO) to the respective wells and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the H3K4me2 peptide substrate.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and detect the product (H₂O₂) by adding a detection reagent mixture containing HRP and Amplex Red.

-

Incubate in the dark for 15 minutes.

-

Measure the fluorescence intensity (excitation/emission ~535/590 nm) using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Visualizations: Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships. The following are generated using the DOT language to depict a standard computational drug discovery workflow and the biological pathway of the target, LSD1.

Caption: A typical workflow for computer-aided drug discovery (CADD).

Caption: Simplified pathway showing LSD1-mediated histone demethylation.

References

- 1. benchchem.com [benchchem.com]

- 2. Secondary Amines | CymitQuimica [cymitquimica.com]

- 3. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Biological Activity Screening of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine: A Technical Guide

Disclaimer: To date, specific biological activity screening data for N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine is not publicly available in peer-reviewed literature. This guide, therefore, extrapolates the probable biological activity, experimental protocols, and signaling pathways based on the well-established pharmacology of structurally analogous compounds, namely neonicotinoid insecticides that share the critical 2-chlorothiazole pharmacophore. The provided quantitative data is representative of this class of compounds and should be interpreted as illustrative for the potential activity of this compound.

Introduction

This compound belongs to a chemical class characterized by a 2-chlorothiazole moiety linked to a substituted amine. This structural feature is the hallmark of several commercially significant neonicotinoid insecticides. Neonicotinoids are a class of neuro-active insecticides that act as agonists at insect nicotinic acetylcholine receptors (nAChRs).[1][2] Their high efficacy and selectivity for insect nAChRs over their mammalian counterparts have led to their widespread use in crop protection.[3] This document provides a technical overview of the likely biological activity of this compound, detailing the experimental methodologies for its screening and the underlying signaling pathways.

Predicted Biological Activity and Mechanism of Action

Based on its structural similarity to neonicotinoids like clothianidin and thiamethoxam, this compound is predicted to be an agonist of insect nicotinic acetylcholine receptors (nAChRs).[4]

Mechanism of Action: In insects, acetylcholine (ACh) is a primary excitatory neurotransmitter in the central nervous system. Upon binding to postsynaptic nAChRs, it triggers the opening of these ligand-gated ion channels, leading to an influx of cations and depolarization of the neuron, propagating the nerve impulse.

This compound, acting as an ACh mimic, would bind to these nAChRs. However, unlike ACh, which is rapidly degraded by acetylcholinesterase (AChE) to terminate the signal, neonicotinoids are poor substrates for AChE. This leads to a persistent and irreversible opening of the nAChR channels, causing continuous stimulation of the postsynaptic neurons. This overstimulation results in paralysis and eventual death of the insect.[1]

The selectivity of neonicotinoids for insects over mammals is attributed to differences in the subunit composition of their respective nAChRs, which affects binding affinity.[3]

Quantitative Data for Analogous Neonicotinoids

The following tables summarize quantitative data for well-characterized neonicotinoids that possess the 2-chlorothiazole core. This data is indicative of the potential activity that could be expected from this compound.

Table 1: Radioligand Binding Affinity of Neonicotinoids at Insect nAChRs

| Compound | Radioligand | Insect Species | Receptor Preparation | Ki (nM) |

| Imidacloprid | [³H]-Imidacloprid | Aphis craccivora | Membrane homogenate | ~1-10 |

| Clothianidin | [³H]-Imidacloprid | Myzus persicae | Membrane homogenate | ~1-10 |

| Thiamethoxam | [³H]-Imidacloprid | Aphis craccivora | Membrane homogenate | Variable affinity |

Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. Data is compiled from studies on neonicotinoid binding characteristics.[5]

Table 2: Electrophysiological Activity of Neonicotinoids on Insect Neurons

| Compound | Insect Species | Neuron Type | EC50 (µM) | Efficacy |

| Imidacloprid | Drosophila melanogaster | Cholinergic neurons | ~19 (as a partial agonist) | Partial Agonist |

| Clothianidin | Drosophila melanogaster | Cholinergic neurons | Not determined | Super Agonist |

EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Efficacy refers to the maximal response a drug can produce. Data is based on whole-cell patch-clamp recordings.[2]

Experimental Protocols

The biological activity screening of this compound would involve a series of in vitro and in vivo assays to determine its affinity for nAChRs and its insecticidal efficacy.

In Vitro Assays

This assay quantifies the affinity of the test compound for the target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for insect nAChRs.

Protocol:

-

Receptor Preparation: Prepare membrane homogenates from the heads of a target insect species (e.g., aphids, locusts).[5]

-

Radioligand: Use a radiolabeled neonicotinoid, such as [³H]-Imidacloprid, as the competing ligand.

-

Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[5]

This assay measures the functional effect of the compound on the ion channel activity of the nAChR.

Objective: To determine if this compound acts as an agonist, antagonist, or modulator of insect nAChRs and to determine its EC50.

Protocol:

-

Expression System: Use Xenopus oocytes or insect cell lines (e.g., from Drosophila) that express the target insect nAChR subunits.

-

Recording:

-

For Xenopus oocytes, use the two-electrode voltage clamp technique to measure the whole-cell currents in response to the application of the test compound.

-

For insect cells, use the whole-cell patch-clamp technique to record currents from single cells.[2]

-

-

Compound Application: Apply varying concentrations of this compound to the cells and record the resulting ionic currents.

-

Data Analysis: Plot the current amplitude against the compound concentration to generate a dose-response curve and calculate the EC50 and the maximal efficacy relative to a known agonist like acetylcholine.[2]

In Vivo Assay

This assay determines the toxicity of the compound to a target insect pest.

Objective: To determine the lethal concentration (LC50) or lethal dose (LD50) of this compound.

Protocol:

-

Test Insects: Use a susceptible strain of a target insect pest (e.g., aphids, leafhoppers, or houseflies).

-

Application Methods:

-

Topical Application: Apply a known amount of the compound dissolved in a suitable solvent (e.g., acetone) to the dorsal thorax of individual insects.

-

Dietary Exposure: Incorporate the compound into the artificial diet of the insects.

-

Leaf-Dip Assay: Dip leaves of a host plant into solutions of the compound at various concentrations and allow them to dry before introducing the insects.

-

-

Observation: House the treated insects under controlled environmental conditions and assess mortality at specified time points (e.g., 24, 48, and 72 hours).

-

Data Analysis: Use probit analysis to calculate the LC50 or LD50 values from the mortality data.

Visualizations

Signaling Pathway

Caption: Predicted signaling pathway of this compound at the insect nAChR.

Experimental Workflow

Caption: General experimental workflow for screening the biological activity of the target compound.

Conclusion

While direct experimental data for this compound is currently unavailable, its chemical structure strongly suggests that it functions as a neonicotinoid insecticide. The primary mode of action is anticipated to be the agonism of insect nicotinic acetylcholine receptors, leading to neurotoxicity. The experimental protocols detailed in this guide provide a robust framework for the comprehensive biological activity screening of this and other novel compounds within the same chemical class. Future research should focus on obtaining empirical data for this compound to validate these predictions and fully characterize its biological profile.

References

- 1. pnas.org [pnas.org]

- 2. Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine | C6H8ClN5O2S | CID 135779804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Characterization of nicotinic acetylcholine receptors from the insects Aphis craccivora, Myzus persicae, and Locusta migratoria by radioligand binding assays: relation to thiamethoxam action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((2-chlorothiazol-5-yl)methyl)cyclopropanamine and its structural analogs represent a class of compounds with significant potential in the fields of agrochemicals and pharmacology. The core chemical scaffold, a 2-chlorothiazole moiety linked to an amine via a methylene bridge, is a key pharmacophore found in neonicotinoid insecticides. This guide provides a comprehensive overview of the structural analogs and derivatives of this compound, their synthesis, biological activity, and mechanism of action, with a focus on their interaction with nicotinic acetylcholine receptors (nAChRs).

Core Compound and Its Analogs

The parent compound, this compound, serves as a template for a variety of structural modifications aimed at exploring and optimizing biological activity. Key analogs are derived from substitutions at the amine group, leading to a range of derivatives with potentially diverse pharmacological profiles.

Structural Analogs of Interest

Several structural analogs have been synthesized and investigated, primarily as insecticides. These compounds share the N-((2-chlorothiazol-5-yl)methyl) core and vary in the substituent attached to the amine nitrogen.

| Compound Name | CAS Number | Molecular Formula | Amine Substituent | Known Biological Target | Reported Activity |

| This compound | 1289388-63-1 | C8H11ClN2S | Cyclopropyl | Nicotinic Acetylcholine Receptor (nAChR) | Insecticidal activity (inferred from structural similarity to clothianidin) |

| N-((2-Chlorothiazol-5-yl)methyl)-N-(cyclopropylmethyl)propan-1-amine | 885950-05-0 | C12H21ClN2S | Cyclopropylmethyl, Propyl | Nicotinic Acetylcholine Receptor (nAChR) | Likely insecticidal activity |

| Clothianidin | 210880-92-5 | C6H8ClN5O2S | N-methyl-N'-nitroguanidine | Nicotinic Acetylcholine Receptor (nAChR) | Potent insecticide with broad-spectrum activity[1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs typically involves the reaction of 2-chloro-5-(chloromethyl)thiazole with the corresponding primary or secondary amine.

General Synthesis of N-((2-chlorothiazol-5-yl)methyl)amine Derivatives

Materials:

-

2-chloro-5-(chloromethyl)thiazole

-

Appropriate primary or secondary amine (e.g., cyclopropanamine, N-(cyclopropylmethyl)propan-1-amine)

-

Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran)

-

Base (e.g., potassium carbonate, triethylamine)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a solution of 2-chloro-5-(chloromethyl)thiazole (1.0 eq) in the chosen anhydrous solvent, add the desired amine (1.1 eq) and the base (1.5 eq).

-

Stir the reaction mixture at room temperature or under gentle heating (e.g., 50-60 °C) for a specified time (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the solid base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-((2-chlorothiazol-5-yl)methyl)amine derivative.

-

Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Insecticidal Activity Assay

The insecticidal activity of the synthesized compounds can be evaluated using various bioassays. A common method is the contact vial bioassay.

Materials:

-

Synthesized compounds

-

Acetone (analytical grade)

-

Glass scintillation vials (20 mL)

-

Test insects (e.g., aphids, fruit flies)

-

Sucrose solution (for feeding)

-

Controlled environment chamber (25±2 °C, 60±5% RH, 16:8 L:D photoperiod)

Procedure:

-

Prepare stock solutions of the test compounds in acetone at a concentration of 10 mg/mL.

-

Prepare serial dilutions of the stock solutions to obtain a range of desired concentrations.

-

Coat the inside of the glass vials with 0.5 mL of each test solution (and an acetone-only control).

-

Roll the vials on a hot dog roller (with the heating element off) until the acetone has completely evaporated, leaving a uniform film of the compound on the inner surface.

-

Introduce a set number of test insects (e.g., 10-20) into each vial.

-

Provide a food source, such as a small piece of cotton soaked in sucrose solution.

-

Cap the vials with perforated lids to allow for air exchange.

-

Maintain the vials in a controlled environment chamber.

-

Assess insect mortality at predetermined time points (e.g., 24, 48, and 72 hours).

-

Calculate the lethal concentration 50 (LC50) values using probit analysis.

Mechanism of Action and Signaling Pathways

The primary molecular target of this compound and its analogs is the nicotinic acetylcholine receptor (nAChR), an ionotropic receptor that is crucial for synaptic transmission in the insect central nervous system. These compounds act as agonists at the nAChR, mimicking the action of the endogenous neurotransmitter acetylcholine.

The binding of these compounds to the nAChR leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the postsynaptic membrane, leading to hyperexcitation of the neuron. Prolonged activation of the nAChR results in the blockage of nerve signal transmission, leading to paralysis and eventual death of the insect.

Nicotinic Acetylcholine Receptor Signaling Pathway

The activation of nAChRs by agonists like the compounds discussed herein initiates a cascade of intracellular events.

Caption: Agonist binding to nAChR initiates a cascade leading to insect paralysis.

Experimental Workflow for Synthesis and Evaluation

The overall process for developing and testing these compounds follows a logical progression from chemical synthesis to biological characterization.

Caption: A streamlined workflow for the development of novel insecticidal analogs.

Structure-Activity Relationship (SAR) Logical Diagram

The structural modifications of the amine substituent significantly influence the insecticidal potency of these compounds.

Caption: The amine substituent is a key determinant of insecticidal activity.

Conclusion

This compound and its derivatives are a promising class of compounds with significant insecticidal potential, acting as agonists of nicotinic acetylcholine receptors. The structure-activity relationship is heavily influenced by the nature of the substituent on the amine nitrogen. Further research into the synthesis and biological evaluation of a wider range of analogs could lead to the development of novel and more effective insect control agents. This guide provides a foundational understanding for researchers and drug development professionals to explore this important chemical space.

References

Technical Guide to the Spectroscopic Analysis of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine is a small organic molecule featuring a substituted chlorothiazole ring linked to a cyclopropylamine moiety. The structural elucidation and purity assessment of such compounds are critical in medicinal chemistry and drug development. This technical guide outlines the standard procedures for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known chemical shifts and fragmentation patterns of the constituent functional groups.

Table 1: Predicted ¹H and ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-4' | ~7.50 | s | 1H | Thiazole ring proton |

| H-6 | ~4.00 | s | 2H | Methylene (-CH₂-) |

| H-1 | ~2.50 | m | 1H | Cyclopropyl CH |

| NH | ~1.80 | br s | 1H | Amine proton |

| H-2, H-3 | ~0.60 - 0.90 | m | 4H | Cyclopropyl CH₂ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| C-2' | ~155 | Thiazole C-Cl |

| C-4' | ~142 | Thiazole CH |

| C-5' | ~135 | Thiazole C-CH₂ |

| C-6 | ~50 | Methylene (-CH₂-) |

| C-1 | ~35 | Cyclopropyl CH |

| C-2, C-3 | ~10 | Cyclopropyl CH₂ |

Table 2: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Predicted Ion | Notes |

| 203.04 | [M+H]⁺ | Molecular ion (with ³⁵Cl) |

| 205.04 | [M+H]⁺ | Isotope peak (with ³⁷Cl), approx. 32% intensity of 203.04 |

| 134.98 | [C₄H₂ClNS-CH₂]⁺ | Fragment from cleavage of the C-N bond |

Table 3: Predicted IR Absorption Data (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Weak-Medium | N-H stretch (secondary amine)[1][2][3] |

| ~3100 | Weak | C-H stretch (aromatic/thiazole) |

| ~2950-2850 | Medium | C-H stretch (aliphatic/cyclopropyl/methylene) |

| ~1550 | Medium | C=N stretch (thiazole ring) |

| ~1450 | Medium | C=C stretch (thiazole ring) |

| ~1250-1020 | Medium | C-N stretch (aliphatic amine)[1] |

| ~850 | Strong | C-Cl stretch |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[4][5][6]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[7][8]

-

If the sample does not fully dissolve, vortex or gently warm the mixture.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[5][9]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR: Acquire the spectrum using standard proton parameters. A sufficient signal-to-noise ratio can typically be achieved with 16-64 scans.[10]

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[8][10][11]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[10][12]

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The sample solution should be free of non-volatile buffers or salts.

-

-

Data Acquisition (using Electrospray Ionization - ESI):

-

Set up the mass spectrometer for positive ion mode ESI.[13] ESI is a soft ionization technique suitable for polar molecules, preventing extensive fragmentation.[14][15][16]

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[13][14]

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

-

Data Analysis:

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation (using Attenuated Total Reflectance - ATR):

-

ATR-FTIR is recommended due to its minimal sample preparation requirements.[19][20][21][22]

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[23][24]

-

Acquire a background spectrum of the clean, empty crystal.

-

-

Data Acquisition:

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[23][24]

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[24]

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands for the functional groups present in the molecule, such as N-H, C-H, C=N, C=C, and C-Cl stretches.[1]

-

Visualization of Workflows

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of a small organic molecule.

Logical Relationship for Structural Elucidation

Caption: Logical flow from raw spectroscopic data to final structural confirmation.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. rockymountainlabs.com [rockymountainlabs.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 6. organomation.com [organomation.com]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. benchchem.com [benchchem.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. chem.uoi.gr [chem.uoi.gr]

- 12. chem.uiowa.edu [chem.uiowa.edu]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 15. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 16. phys.libretexts.org [phys.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 20. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 21. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 22. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 23. agilent.com [agilent.com]

- 24. egikunoo.wordpress.com [egikunoo.wordpress.com]

An In-depth Technical Guide to A-85380 (CAS Number: 124003-88-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-85380, identified by CAS number 124003-88-1, is a potent and selective agonist for the α4β2 neuronal nicotinic acetylcholine receptor (nAChR) subtype.[1] Developed by Abbott Laboratories, this compound has become an invaluable pharmacological tool for investigating the structure and function of nAChRs. Its high affinity and selectivity have made it a standard for preclinical and clinical research, particularly in the form of its radiolabeled analogs for in vivo imaging studies of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2][3] While not developed as a therapeutic agent itself, A-85380 has been instrumental in the development of novel nAChR ligands for various therapeutic areas.[2]

Discovery and Synthesis

A-85380, with the chemical name 3-(2(S)-azetidinylmethoxy)pyridine, emerged from research programs aimed at developing subtype-selective nAChR ligands.[1] Its synthesis is a multi-step process, a common route for which is outlined below.

Synthetic Pathway Overview

The synthesis of A-85380 typically involves the coupling of a protected (S)-2-azetidinemethanol derivative with 3-hydroxypyridine, followed by deprotection. A frequently cited method is the Mitsunobu reaction.[1]

Pharmacological Profile

A-85380 is distinguished by its high affinity and selectivity for the α4β2 nAChR subtype over other nAChR subtypes, such as α7 and the muscle-type α1β1δγ.

Binding Affinity

The binding affinity of A-85380 to various nAChR subtypes has been determined through radioligand binding assays.

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| Human α4β2 | --INVALID-LINK---Cytisine | - | 0.05 ± 0.01 | [4] |

| Human α7 | [125I]α-Bungarotoxin | - | 148 ± 13 | [4] |

| Muscle α1β1δγ | [125I]α-Bungarotoxin | Torpedo electroplax | 314 ± 12 | [4] |

Functional Activity

A-85380 acts as a full agonist at α4β2 nAChRs, potently stimulating cation efflux and neurotransmitter release.

| Assay | Receptor Subtype | Preparation | EC50 (µM) | Reference |

| Cation Efflux | Human α4β2 | - | 0.7 ± 0.1 | [4] |

| Cation Efflux | Ganglionic | - | 0.8 ± 0.09 | [4] |

| Channel Activation | Human α7 | Xenopus oocytes | 8.9 ± 1.9 | [4] |

| Dopamine Release | - | - | 0.003 ± 0.001 | [4] |

Mechanism of Action and Signaling Pathway

As a nicotinic acetylcholine receptor agonist, A-85380 binds to the extracellular domain of the α4β2 nAChR, inducing a conformational change that opens the ion channel.[5] This allows the influx of cations, primarily sodium (Na+) and calcium (Ca2+), leading to membrane depolarization and neuronal excitation.[6]

The influx of Ca2+ can trigger various downstream signaling cascades. One significant consequence is the modulation of neurotransmitter release.[7] For instance, the activation of presynaptic α4β2 nAChRs on dopaminergic neurons enhances dopamine release.[7] Furthermore, nAChR activation has been linked to neuroprotective effects through the activation of the PI3K-Akt signaling pathway.[8]

Experimental Protocols

The characterization of A-85380 has relied on several key in vitro and in vivo experimental techniques.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of A-85380 for nAChRs.

Workflow:

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the nAChR subtype of interest in a suitable buffer and prepare a membrane fraction by centrifugation.[9]

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]cytisine for α4β2 nAChRs) and a range of concentrations of unlabeled A-85380.[10][11]

-

Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.[9]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[9]

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of A-85380 to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[9]

Cation Efflux Assay

This functional assay measures the ability of A-85380 to stimulate ion flux through the nAChR channel.

Methodology:

-

Cell Culture and Loading: Culture cells expressing the nAChR of interest and load them with a radioactive cation, typically 86Rb+ (a surrogate for K+).

-

Stimulation: Wash the cells and then expose them to various concentrations of A-85380 for a short period.

-

Efflux Measurement: Collect the supernatant and lyse the cells. Measure the radioactivity in both the supernatant and the cell lysate to determine the percentage of cation efflux.

-

Data Analysis: Plot the percentage of efflux against the concentration of A-85380 to determine the EC50 value.

Dopamine Release Assay

This assay assesses the effect of A-85380 on neurotransmitter release from specific neuronal populations.

Methodology:

-

Tissue Preparation: Prepare brain slices or synaptosomes from a dopamine-rich region (e.g., striatum).

-

Loading: Pre-load the tissue preparation with [3H]dopamine.

-

Stimulation: Perfuse the tissue with a buffer containing various concentrations of A-85380.

-

Fraction Collection: Collect the perfusate in fractions over time.

-

Quantification: Measure the radioactivity in each fraction to determine the amount of [3H]dopamine released.

-

Data Analysis: Calculate the A-85380-stimulated dopamine release and determine the EC50 value. A common detection method for the released dopamine is high-performance liquid chromatography (HPLC) with electrochemical detection.[12]

In Vivo Applications and Pharmacokinetics

Radiolabeled analogs of A-85380, such as [125I]5-I-A-85380 and [18F]2-F-A-85380, have been extensively used for in vivo imaging of α4β2 nAChRs using single-photon emission computed tomography (SPECT) and positron emission tomography (PET), respectively.[13][14] These studies have demonstrated that A-85380 and its analogs readily cross the blood-brain barrier.[13] After intravenous administration in mice, peak brain levels of radioactivity for [125I]5-I-A-85380 were observed within an hour, followed by a slow decline over four hours.[13]

Clinical Research and Future Directions

To date, A-85380 has not been developed as a therapeutic agent for any clinical indication, and there are no known clinical trials evaluating its therapeutic efficacy.[2][15][16] Its primary role in clinical research has been as an imaging agent to quantify the density of α4β2 nAChRs in the brains of patients with neurological and psychiatric disorders.[2][3] These studies have revealed alterations in nAChR levels in conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia.

The research and discovery surrounding A-85380 have significantly advanced our understanding of the role of α4β2 nAChRs in brain function and disease. It continues to be a critical reference compound for the development of new and more selective nAChR modulators with improved therapeutic potential.

References

- 1. A-85380 - Wikipedia [en.wikipedia.org]

- 2. A‐85380: A Pharmacological Probe for the Preclinical and Clinical Investigation of the α4β2 Neuronal Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]

- 6. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 7. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]

- 13. In vivo studies with [125I]5-I-A-85380, a nicotinic acetylcholine receptor radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia [mdpi.com]

An In-depth Technical Guide on the Pre-formulation Assessment of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework for the solubility and stability assessment of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine. As of the date of this publication, specific experimental data for this compound is not extensively available in public literature. The experimental protocols, data tables, and degradation pathways presented herein are based on established pharmaceutical pre-formulation methodologies and data from structurally related compounds. They are intended to serve as a guide for researchers initiating studies on this molecule.

Introduction

This compound is a novel small molecule with potential therapeutic applications. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the successful development of a safe, effective, and stable pharmaceutical dosage form. This guide outlines the essential experimental protocols and data analysis required to characterize the solubility and stability profile of this compound, ensuring a solid foundation for subsequent formulation activities.

Solubility Assessment

The aqueous and non-aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and bioavailability. The following sections detail the methodologies for a comprehensive solubility assessment.

Experimental Protocol: Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Methodology:

-

Preparation of Solutions: A surplus amount of the compound is added to a series of vials, each containing a known volume of the selected solvent (e.g., water, phosphate-buffered saline at various pH levels, ethanol, propylene glycol).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in mg/mL or µg/mL.

Data Presentation: Solubility Profile

The following table summarizes the anticipated solubility data for this compound. Note: The values presented are illustrative placeholders.

| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) |

| Purified Water | 25 | ~7.0 | [Insert Value] |

| Purified Water | 37 | ~7.0 | [Insert Value] |

| 0.1 N HCl | 25 | 1.2 | [Insert Value] |

| 0.1 N HCl | 37 | 1.2 | [Insert Value] |

| Phosphate Buffer | 25 | 6.8 | [Insert Value] |

| Phosphate Buffer | 37 | 6.8 | [Insert Value] |

| Phosphate Buffer | 25 | 7.4 | [Insert Value] |

| Phosphate Buffer | 37 | 7.4 | [Insert Value] |

| Ethanol | 25 | N/A | [Insert Value] |

| Propylene Glycol | 25 | N/A | [Insert Value] |

Stability Studies

Investigating the chemical stability of this compound under various stress conditions is crucial for identifying potential degradation pathways, determining appropriate storage conditions, and establishing a suitable shelf-life for the drug product.

Experimental Protocol: Forced Degradation Studies

Objective: To identify the degradation products and pathways of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Methodology:

-

Stock Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: The stock solution is diluted with 0.1 N HCl and heated (e.g., at 80°C for 2 hours).

-

Base Hydrolysis: The stock solution is diluted with 0.1 N NaOH and heated (e.g., at 80°C for 2 hours).

-

Neutral Hydrolysis: The stock solution is diluted with purified water and heated (e.g., at 80°C for 2 hours).

-

Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Photolytic Degradation: A solution of the compound is exposed to a light source conforming to ICH Q1B guidelines (e.g., an option 2 photostability chamber). A control sample is kept in the dark.

-

-

Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to separate the parent compound from its degradation products. Mass spectrometry (LC-MS) is often employed to identify the structure of the degradants.

Data Presentation: Summary of Forced Degradation

The results of the forced degradation studies can be summarized as follows. Note: The degradation percentages are illustrative.

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | Degradation (%) | Major Degradants |

| Acid Hydrolysis | 0.1 N HCl | 2 hours | 80 | [Insert Value] | [Identify/List] |

| Base Hydrolysis | 0.1 N NaOH | 2 hours | 80 | [Insert Value] | [Identify/List] |

| Neutral Hydrolysis | Purified Water | 2 hours | 80 | [Insert Value] | [Identify/List] |

| Oxidation | 3% H₂O₂ | 24 hours | RT | [Insert Value] | [Identify/List] |

| Photolysis | ICH Q1B | 7 days | RT | [Insert Value] | [Identify/List] |

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Figure 1: General Experimental Workflow.

Inferred Degradation Pathway

Based on studies of structurally related compounds containing the 2-chlorothiazole moiety, such as the neonicotinoid insecticide clothianidin, a potential degradation pathway for this compound can be inferred. The primary point of lability is often the C-N bond between the thiazolyl methyl group and the amine.

Caption: Figure 2: Inferred Degradation Pathway.

Conclusion

The systematic evaluation of solubility and stability, as outlined in this guide, is a foundational step in the pre-formulation development of this compound. The proposed experimental protocols will yield critical data to inform the selection of appropriate formulation strategies, packaging, and storage conditions. While the provided data tables and pathways are illustrative, they serve as a practical template for the reporting and interpretation of forthcoming experimental results. Further studies are warranted to fully elucidate the physicochemical properties of this promising compound.

Methodological & Application

Application Notes: High-Throughput Screening of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine is a synthetic compound featuring a 2-chlorothiazole moiety linked to a cyclopropylmethylamine group. While specific biological activities of this compound are not extensively documented in public literature, its structural components are of interest in medicinal chemistry. The 2-chlorothiazole core is found in various bioactive molecules, including some neonicotinoid insecticides which are known to target nicotinic acetylcholine receptors (nAChRs).[1][2][3][4] The presence of the cyclopropane ring can introduce conformational rigidity and metabolic stability, making it an attractive feature in drug design.

Given the limited specific data, a high-throughput screening (HTS) approach is warranted to elucidate the biological targets and potential therapeutic applications of this compound. This document provides detailed protocols for screening this compound against two major classes of drug targets: G-Protein Coupled Receptors (GPCRs) and Protein Kinases. These protocols are designed to be adaptable for large-scale screening campaigns.

Potential Screening Targets and Rationale

Due to its structural motifs, this compound could plausibly interact with a variety of biological targets. A primary HTS campaign could therefore focus on:

-

G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are common targets for a wide range of therapeutics.[5][6][7][8] Screening against a panel of GPCRs can identify potential agonist, antagonist, or allosteric modulator activities.

-

Protein Kinases: Kinases are crucial regulators of cellular signaling and are major targets in oncology and inflammation research.[9][10][11][12][13] Screening against a diverse kinase panel could reveal inhibitory activity.

-

Ion Channels: Based on the structural similarity to neonicotinoids, screening against a panel of ion channels, particularly nAChRs, would be a rational approach to identify potential modulators.

High-Throughput Screening Protocols

Primary HTS Protocol: GPCR Calcium Flux Assay (Gq-coupled)

This protocol is designed to identify compounds that modulate Gq-coupled GPCRs by measuring changes in intracellular calcium levels.

Experimental Workflow Diagram

Caption: Workflow for a primary GPCR calcium flux HTS assay.

Methodology

-

Compound Plating:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Using an acoustic liquid handler, dispense the compound into 384-well microplates to achieve a final assay concentration range (e.g., 10-point titration from 100 µM to 5 nM).

-

Include positive (known agonist/antagonist) and negative (DMSO vehicle) controls on each plate.

-

-

Cell Culture and Plating:

-

Culture HEK293 cells stably expressing the target Gq-coupled GPCR in appropriate media.

-

Plate cells into 384-well, black-walled, clear-bottom assay plates at a density of 10,000-20,000 cells per well and incubate overnight.

-

-

Dye Loading:

-

Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a suitable assay buffer.

-

Remove cell culture media and add the dye solution to each well.

-

Incubate the plates at 37°C for 60 minutes in the dark.

-

-

Fluorescence Measurement:

-

Use a fluorescence imaging plate reader (e.g., FLIPR) to measure intracellular calcium changes.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Add the compound from the compound plate to the cell plate and continue reading fluorescence for 2-3 minutes to detect agonist activity.

-

For antagonist screening, after a short incubation with the compound, add a known agonist at its EC80 concentration and measure the inhibition of the calcium response.

-

-

Data Analysis:

-

Calculate the percent activation (for agonists) or percent inhibition (for antagonists) relative to controls.

-

Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition or activation).

-

Primary HTS Protocol: Kinase Inhibition Assay (Luminescent)

This protocol uses a luminescent assay (e.g., Kinase-Glo®) to measure ATP consumption by a target kinase, thereby identifying inhibitors.[11]

Experimental Workflow Diagram

Caption: Workflow for a primary luminescent kinase inhibition HTS assay.

Methodology

-

Compound Plating:

-

As described in section 3.1.1, plate a concentration gradient of this compound and controls into 384-well, low-volume, white microplates.

-

-

Kinase Reaction:

-

Prepare a kinase reaction mixture containing the target kinase, its specific substrate, and ATP at its Km concentration in an appropriate kinase buffer.

-

Add the kinase reaction mixture to the wells of the compound plate.

-

-

Incubation:

-

Incubate the reaction plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add a luminescent kinase assay reagent (which contains luciferase) to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction by detecting the remaining ATP.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

-

Luminescence Measurement:

-

Read the luminescence signal on a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus, lower inhibition.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to positive (e.g., staurosporine) and negative (DMSO) controls.

-

Determine IC50 values for active compounds.

-

Data Presentation

Quantitative data from HTS and subsequent dose-response studies should be summarized in tables for clear comparison.

Table 1: Hypothetical HTS Results for this compound

| Assay Type | Target | Activity Type | % Activity at 10 µM | Hit (Yes/No) |

| Calcium Flux | GPCR Target A | Antagonist | 75% Inhibition | Yes |

| Calcium Flux | GPCR Target B | Agonist | 5% Activation | No |

| Luminescent | Kinase Target X | Inhibitor | 82% Inhibition | Yes |

| Luminescent | Kinase Target Y | Inhibitor | 15% Inhibition | No |

Table 2: Hypothetical Dose-Response Data for Active "Hits"

| Compound | Target | Assay Type | IC50 / EC50 (µM) |

| This compound | GPCR Target A | Calcium Flux (Antagonist) | 2.5 |

| This compound | Kinase Target X | Luminescent (Inhibitor) | 5.1 |

| Positive Control (e.g., Imatinib) | Kinase Target X | Luminescent (Inhibitor) | 0.05 |

Hypothetical Signaling Pathway

Should this compound be identified as an antagonist for a Gq-coupled GPCR, the following diagram illustrates its potential mechanism of action.

Caption: Hypothetical antagonism of a Gq-coupled GPCR signaling pathway.

Conclusion

The provided protocols offer a robust framework for conducting high-throughput screening of this compound against GPCRs and protein kinases. Positive results from these primary screens should be validated through secondary assays, such as radioligand binding assays for GPCRs or orthogonal kinase activity assays, to confirm the mechanism of action and rule out assay artifacts. This systematic screening approach will be instrumental in identifying the biological functions of novel chemical entities and paving the way for further drug development efforts.

References

- 1. (4Z)-3-((2-chloro-1,3-thiazol-5-yl)methyl)-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine | C8H10ClN5O3S | CID 5485188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CID 135529435 | C6H8ClN5O2S | CID 135529435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-[(2-Chlorothiazol-5-yl)methyl]-2-methyl-3-nitro-guanidine | C6H8ClN5O2S | CID 213027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine | C6H8ClN5O2S | CID 135779804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. High-Throughput Screening for Allosteric Modulators of GPCRs. | Semantic Scholar [semanticscholar.org]

- 6. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]

- 9. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. promega.co.uk [promega.co.uk]

- 12. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]

Application Notes and Protocols: N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine as a Tool Compound in Neurobiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine as a potential tool compound for neurobiological research. Due to the limited direct experimental data on this specific molecule, this document leverages information from structurally related and well-characterized compounds, primarily neonicotinoids such as clothianidin and thiamethoxam, which share the key 2-chlorothiazole pharmacophore.

Introduction

This compound belongs to the neonicotinoid class of molecules. Neonicotinoids are known to act as agonists at nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels in the central and peripheral nervous systems.[1][2] These compounds exhibit a higher affinity for insect nAChRs compared to their mammalian counterparts, which has led to their widespread use as insecticides.[3][4] However, their interaction with mammalian nAChRs makes them valuable as tool compounds for studying cholinergic signaling in neurobiology.[5] The primary molecular target in the mammalian brain is considered to be the α4β2 nAChR subtype.[3]

The activation of nAChRs by an agonist like this compound is expected to cause a conformational change in the receptor, opening an intrinsic ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the neuronal membrane and the initiation of downstream signaling cascades.[6]

Data Presentation

Table 1: Binding Affinity of Thiamethoxam with Various Receptors in Zebrafish

| Receptor Target | Binding Energy (kcal/mol) |

| Nicotinic Acetylcholine Receptor (nAChR) | -6.74 |

| G-protein Coupled Receptor (GPCR) | -5.58 |

| Adrenergic Receptor Alpha (ARα) | -4.67 |

| Adrenergic Receptor Beta (ARβ) | -4.91 |

| Glucocorticoid Receptor (GR) | -5.75 |

| Thyroid Hormone Receptor Alpha (TRα) | -3.75 |

| Thyroid Hormone Receptor Beta (TRβ) | -4.62 |

| Data derived from molecular docking studies in zebrafish.[7] |

Table 2: Behavioral and Neurochemical Effects of Thiamethoxam in Rats

| Thiamethoxam Dose (mg/kg) | Behavioral Effect (Elevated Plus-Maze) | High-Affinity Choline Uptake (HACU) | Acetylcholinesterase (AChE) Activity |

| 25 | No significant change | Significant decrease | Significant decrease |

| 50 | Increased anxiety | Significant decrease | Significant decrease |

| 100 | Increased anxiety | Significant decrease | Significant decrease |

| Data from a 7-day consecutive dosing study in rats.[8] |

Experimental Protocols

Detailed methodologies for key experiments relevant to characterizing the neurobiological effects of this compound are provided below.

Protocol 1: Radioligand Binding Assay for nAChR Affinity

This protocol is designed to determine the binding affinity of this compound to a specific nAChR subtype using a competitive binding assay with a radiolabeled ligand.[6][9]

Materials:

-

Test Compound: this compound

-

Cell Membranes: Membranes from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest (e.g., α4β2).

-

Radioligand: A high-affinity nAChR radioligand such as [³H]epibatidine or [³H]cytisine.

-

Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., nicotine or unlabeled epibatidine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter and Cocktail.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control (e.g., 100 µM nicotine).

-

50 µL of the test compound at various concentrations.

-

50 µL of the radioligand at a concentration at or below its Kd.

-

50 µL of the cell membrane preparation.

-

-

Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Whole-Cell Voltage-Clamp Electrophysiology

This protocol allows for the functional characterization of the effect of this compound on nAChR ion channel activity.[10][11]

Materials:

-

Cell Line: A cell line (e.g., HEK293 or Xenopus oocytes) expressing the nAChR subtype of interest.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.

-

Agonist Stock Solution: e.g., 100 mM Acetylcholine (ACh) in deionized water.

-

Test Compound Stock Solution: this compound in a suitable solvent (e.g., DMSO).

-

Patch-Clamp Electrophysiology Rig.

Procedure:

-

Culture the cells on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

To establish a baseline, apply a known nAChR agonist (e.g., ACh) for a short duration (2-5 seconds) to evoke a current. Repeat until a stable response is achieved.

-

Pre-apply the external solution containing the desired concentration of this compound for 1-2 minutes.

-

Co-apply the test compound with the agonist and record the evoked current.

-

To determine if the test compound acts as an agonist, apply it in the absence of another agonist.

-

Construct a dose-response curve by testing a range of concentrations of the test compound.

-